Guadinomine A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

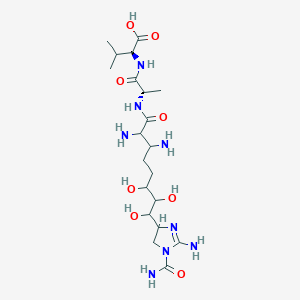

Guadinomine A is a natural product found in Streptomyces with data available.

Aplicaciones Científicas De Investigación

Guadinomine A exhibits potent anti-infective properties, particularly against enteropathogenic Escherichia coli (EPEC) and other pathogenic Gram-negative bacteria. The compound demonstrates significant inhibition of TTSS-induced hemolysis, with an IC50 value of approximately 39 nM, making it one of the most effective inhibitors identified to date . The TTSS is critical for the virulence of many pathogenic bacteria, including Salmonella spp., Yersinia spp., and Pseudomonas spp. .

Inhibition of Plant Pathogens

Research has indicated that this compound can inhibit plant pathogens such as Xanthomonas, suggesting its potential use in agricultural applications to combat bacterial diseases in crops . This finding opens avenues for developing biopesticides based on guadinomines.

Structural and Functional Analysis

A study examining the biosynthetic pathway of this compound highlighted its production through a polyketide synthase assembly line that utilizes guanidinoacetate as a starter unit. The identification of specific genes involved in this biosynthesis provides insights into how to enhance yield and efficacy through genetic manipulation .

Comparative Analysis with Other Compounds

The following table summarizes the biological activity and potency of this compound compared to other related compounds in the guadinomine family:

| Compound | IC50 (nM) | Target Pathogen | Notes |

|---|---|---|---|

| This compound | 39 | Enteropathogenic E. coli | Strong anti-TTSS activity |

| Guadinomine B | 14 | Various Gram-negative bacteria | Most potent known inhibitor |

| Guadinomine D | 850 | Enteropathogenic E. coli | Moderate activity |

| Guadinomic Acid | N/A | N/A | No significant anti-infective activity |

Análisis De Reacciones Químicas

Biosynthetic Reactions

The guadinomine A scaffold is assembled through a hybrid polyketide synthase (PKS)-nonribosomal peptide synthetase (NRPS) pathway in Streptomyces sp. K01-0509 ( ).

Key Biosynthetic Steps:

The aminomalonyl-ACP extender unit, biosynthesized via a serine-derived pathway, is incorporated by GdnH to form the α-amino-β-ketothioester intermediate, which undergoes reductive amination ( ).

Key Functional Groups and Reactivity:

-

Carbamoylated cyclic guanidine : Participates in hydrogen bonding and electrostatic interactions with biological targets ( ).

-

Vicinal diamine (C-2/C-3) : Reacts with aldehydes (e.g., fluorous-tagged aldehydes) to form stable aminals, enabling selective isolation ( ).

-

Hydroxyl groups (C-6, C-7, C-8) : Susceptible to acetylation, oxidation, and hydrogen-bond-mediated stabilization ( ).

Table 1: Selected NMR Data for this compound ( )

| Carbon Position | δ<sup>13</sup>C (ppm) | δ<sup>1</sup>H (ppm) | HMBC Correlations |

|---|---|---|---|

| C-1 (carboxyl) | 177.7 | - | H-2, H-3 |

| C-2 | 56.2 | 4.23 (d, J=3.5 Hz) | C-1, C-3 |

| C-6 | 76.2 | 3.61 (m) | C-5, C-7 |

| C-7 | 74.3 | 3.88 (m) | C-6, C-8 |

| C-8 | 74.4 | 3.88 (m) | C-7, C-4' |

Hydrolysis and Derivatization

-

Acid hydrolysis (6N HCl, gas phase) cleaves the Ala-Val dipeptide, yielding free amino acids detectable via HPLC ( ).

-

N-Acetylation : Guadinomine D (an acetylated analog) forms via reaction with acetic anhydride under basic conditions ( ).

Enzymatic Reactions in Analog Production

-

Precursor-directed biosynthesis : Feeding non-natural aminomalonyl-ACP analogs to Streptomyces cultures yields guadinomine derivatives ( ).

-

In vitro reconstitution : GdnJ and GdnE efficiently produce guanidinoacetyl-PCP (k<sub>cat</sub>/K<sub>m</sub> = 18.7 M<sup>−1</sup>s<sup>−1</sup> for arginine) ( ).

This compound’s chemical reactivity is defined by its biosynthetic assembly and post-PKS/NRPS modifications. Its vicinal diamine and hydroxyl groups offer sites for selective derivatization, while the cyclic guanidine motif underpins its biological activity. Ongoing work focuses on leveraging these reactions to develop TTSS inhibitors with enhanced potency and pharmacokinetic profiles.

Propiedades

Fórmula molecular |

C20H38N8O8 |

|---|---|

Peso molecular |

518.6 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7,8-trihydroxyoctanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C20H38N8O8/c1-7(2)13(18(34)35)27-16(32)8(3)25-17(33)12(22)9(21)4-5-11(29)15(31)14(30)10-6-28(20(24)36)19(23)26-10/h7-15,29-31H,4-6,21-22H2,1-3H3,(H2,23,26)(H2,24,36)(H,25,33)(H,27,32)(H,34,35)/t8-,9?,10?,11?,12?,13-,14?,15?/m0/s1 |

Clave InChI |

KTOQSCPKEQMTEY-QIVTVABBSA-N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)C(C(CCC(C(C(C1CN(C(=N1)N)C(=O)N)O)O)O)N)N |

SMILES canónico |

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(C(CCC(C(C(C1CN(C(=N1)N)C(=O)N)O)O)O)N)N |

Sinónimos |

guadinomine A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.